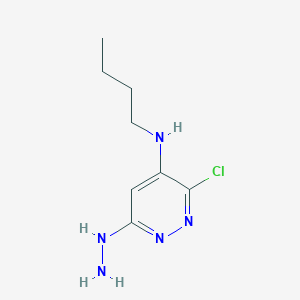
N-butyl-3-chloro-6-hydrazinylpyridazin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-3-chloro-6-hydrazinylpyridazin-4-amine is a chemical compound with a complex structure that includes a pyridazine ring substituted with a butyl group, a chlorine atom, and a hydrazine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3-chloro-6-hydrazinylpyridazin-4-amine typically involves multi-step organic reactions. One common method starts with the chlorination of a pyridazine derivative, followed by the introduction of a butyl group through nucleophilic substitution. The final step involves the addition of a hydrazine group under controlled conditions to ensure the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-butyl-3-chloro-6-hydrazinylpyridazin-4-amine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form different nitrogen-containing functional groups.
Reduction: The compound can be reduced to modify the pyridazine ring or other substituents.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group may yield azides or nitriles, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-butyl-3-chloro-6-hydrazinylpyridazin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a precursor for agrochemicals and dyes.
Mechanism of Action
The mechanism by which N-butyl-3-chloro-6-hydrazinylpyridazin-4-amine exerts its effects involves interactions with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The pyridazine ring and its substituents also play a role in modulating the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3-chloro-6-hydrazinylpyridazine: Lacks the butyl group, which may affect its solubility and reactivity.
N-butyl-6-hydrazinylpyridazine: Similar structure but without the chlorine atom, leading to different chemical properties.
N-butyl-3-chloropyridazine: Lacks the hydrazine group, which significantly alters its biological activity.
Uniqueness
N-butyl-3-chloro-6-hydrazinylpyridazin-4-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties
Properties
CAS No. |
61261-46-9 |
|---|---|
Molecular Formula |
C8H14ClN5 |
Molecular Weight |
215.68 g/mol |
IUPAC Name |
N-butyl-3-chloro-6-hydrazinylpyridazin-4-amine |
InChI |
InChI=1S/C8H14ClN5/c1-2-3-4-11-6-5-7(12-10)13-14-8(6)9/h5H,2-4,10H2,1H3,(H2,11,12,13) |
InChI Key |
QBQMXVMQLWYBQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=NN=C1Cl)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















